S, R-Isovalganciclovir Impurity

Descripción general

Descripción

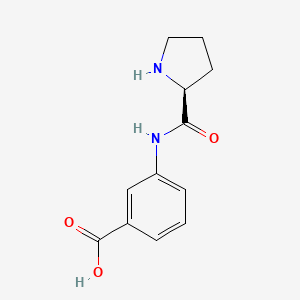

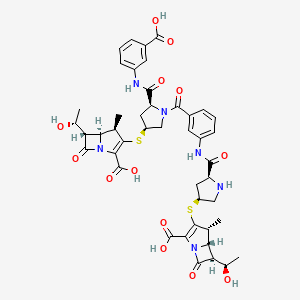

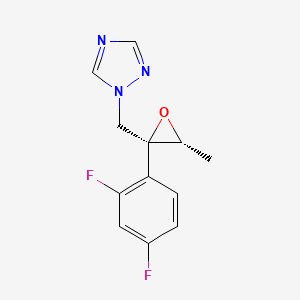

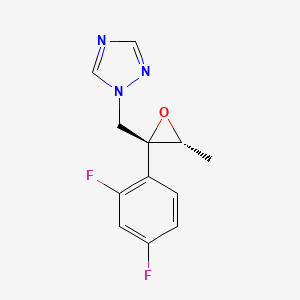

S, R-Isovalganciclovir Impurity is an impurity of Valganciclovir . It has a molecular formula of C14H22N6O5 and a molecular weight of 354.36 .

Molecular Structure Analysis

The InChI key for S, R-Isovalganciclovir Impurity is RNBGQKJHNTUYCU-UHFFFAOYSA-N . The canonical SMILES structure is CC ©C (C (=O)OCC (COCN1C=NC2=C1N=C (NC2=O)N)O)N .Aplicaciones Científicas De Investigación

Impurity Profiling in Pharmaceutical Research :

- An RP-HPLC method was developed to detect and separate valacyclovir-related impurities (Imp-E and Imp-G) using the Box-Behnken design approach. This method is sensitive, specific, and precise, allowing for the detection of impurities at the 0.1% level. It employed a gradient mobile phase and showed linearity in the concentration range of 50–150 μg/mL. The method's specificity was confirmed by the absence of blank interferences at the retention times of the impurities (Katakam et al., 2014).

Synthesis and Characterization of Impurities :

- Research on valganciclovir hydrochloride, a treatment for cytomegalovirus (CMV) retinitis, identified six related substances (impurities) during the process development. These included isovalganciclovir hydrochloride among others. The study detailed the synthesis and characterization of these four impurities, highlighting the importance of understanding impurities in pharmaceutical development (Babu et al., 2013).

Analytical Methods for Separation and Determination of Impurities :

- Research focused on developing and validating an analytical method for separation and determination of R-isomer impurities in bulk drug materials. This study used normal-phase high-performance liquid chromatography (HPLC) following International Conference on Harmonization (ICH) guidelines. The method demonstrated linearity, reproducibility, and specificity, essential for accurate impurity profiling in pharmaceuticals (Lawande et al., 2016).

Stability-Indicating Analytical Methods :

- A study on the development of a reverse-phase liquid chromatography (RP-LC) method for a diastereomeric drug valganciclovir hydrochloride employed a central composite design to optimize critical chromatographic parameters. The method was able to separate all known impurities and was linear, precise, and accurate, demonstrating the significance of stability-indicating methods in impurity analysis (Kumar et al., 2012).

Impurity Characterization Techniques :

- Nuclear magnetic resonance (NMR) spectroscopy has been identified as an irreplaceable approach for pharmaceutical quality assessment, playing a critical role in the unequivocal structure identification and structural confirmation of pharmaceutical impurities. NMR provides qualitative information without the need for standards and enables the quantification of multiple components in a complex sample without prior separation (Maggio et al., 2014).

Propiedades

IUPAC Name |

[3-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-2-hydroxypropyl] 2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N6O5/c1-7(2)9(15)13(23)25-4-8(21)3-24-6-20-5-17-10-11(20)18-14(16)19-12(10)22/h5,7-9,21H,3-4,6,15H2,1-2H3,(H3,16,18,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBGQKJHNTUYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC(COCN1C=NC2=C1N=C(NC2=O)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S, R-Isovalganciclovir Impurity | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[(4S)-1-(Diisopropoxyphosphinyl)-4alpha-mercapto-L-prolyl]amino]benzoic acid](/img/structure/B601468.png)